1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine
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Overview
Description
1-[3-(2-Bromo-4-methylphenoxy)propyl]pyrrolidine is an organic compound with the molecular formula C14H20BrNO. It is characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to a pyrrolidine ring via a propyl chain.
Preparation Methods
The synthesis of 1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-methylphenol and 3-chloropropylpyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-(2-Bromo-4-methylphenoxy)propyl]pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(2-Bromo-4-methylphenoxy)propyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of 1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-[3-(2-Bromo-4-methylphenoxy)propyl]pyrrolidine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-bromo-3-methylbutane and 3-(2-bromo-4-methylphenoxy)pyrrolidine share structural similarities but differ in their functional groups and overall reactivity.
Properties
IUPAC Name |
1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-12-5-6-14(13(15)11-12)17-10-4-9-16-7-2-3-8-16/h5-6,11H,2-4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXIKECOEMSQIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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